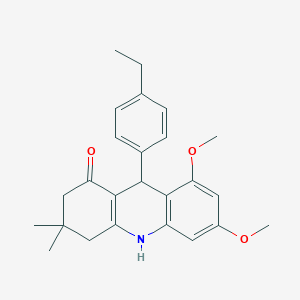
N-(4-butylphenyl)-3-(phenylthio)propanamide
Overview
Description
N-(4-butylphenyl)-3-(phenylthio)propanamide, also known as BPTP, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. BPTP is a member of the phenylpropanoid family and has been found to have various biochemical and physiological effects.
Mechanism of Action
N-(4-butylphenyl)-3-(phenylthio)propanamide is thought to exert its therapeutic effects through various mechanisms of action. In cancer research, N-(4-butylphenyl)-3-(phenylthio)propanamide has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. In Alzheimer's disease research, N-(4-butylphenyl)-3-(phenylthio)propanamide has been found to inhibit the activity of beta-secretase, which is an enzyme that plays a role in the production of beta-amyloid protein. In Parkinson's disease research, N-(4-butylphenyl)-3-(phenylthio)propanamide has been found to activate the Nrf2/ARE pathway, which is a cellular defense mechanism that protects against oxidative stress.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-3-(phenylthio)propanamide has been found to have various biochemical and physiological effects. In cancer research, N-(4-butylphenyl)-3-(phenylthio)propanamide has been found to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, N-(4-butylphenyl)-3-(phenylthio)propanamide has been found to reduce the accumulation of beta-amyloid protein in the brain. In Parkinson's disease research, N-(4-butylphenyl)-3-(phenylthio)propanamide has been found to protect dopaminergic neurons from oxidative stress and reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(4-butylphenyl)-3-(phenylthio)propanamide has several advantages for lab experiments, including its high potency and specificity for its target enzymes. However, N-(4-butylphenyl)-3-(phenylthio)propanamide also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for N-(4-butylphenyl)-3-(phenylthio)propanamide research. One potential direction is the development of N-(4-butylphenyl)-3-(phenylthio)propanamide analogs with improved solubility and reduced toxicity. Another potential direction is the investigation of N-(4-butylphenyl)-3-(phenylthio)propanamide's effects on other diseases, such as Huntington's disease and multiple sclerosis. Additionally, the development of N-(4-butylphenyl)-3-(phenylthio)propanamide-based therapeutics for clinical use is a promising future direction.
Conclusion:
In conclusion, N-(4-butylphenyl)-3-(phenylthio)propanamide is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. N-(4-butylphenyl)-3-(phenylthio)propanamide has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(4-butylphenyl)-3-(phenylthio)propanamide exerts its therapeutic effects through various mechanisms of action and has been found to have various biochemical and physiological effects. While N-(4-butylphenyl)-3-(phenylthio)propanamide has advantages for lab experiments, it also has limitations, and future research directions include the development of N-(4-butylphenyl)-3-(phenylthio)propanamide analogs and the investigation of N-(4-butylphenyl)-3-(phenylthio)propanamide's effects on other diseases.
Scientific Research Applications
N-(4-butylphenyl)-3-(phenylthio)propanamide has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(4-butylphenyl)-3-(phenylthio)propanamide has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, N-(4-butylphenyl)-3-(phenylthio)propanamide has been found to reduce the accumulation of beta-amyloid protein, which is a hallmark of the disease. In Parkinson's disease research, N-(4-butylphenyl)-3-(phenylthio)propanamide has been found to protect dopaminergic neurons from oxidative stress.
properties
IUPAC Name |
N-(4-butylphenyl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c1-2-3-7-16-10-12-17(13-11-16)20-19(21)14-15-22-18-8-5-4-6-9-18/h4-6,8-13H,2-3,7,14-15H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYXWNYGPBIAHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-3-(phenylsulfanyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4657195.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-5-ethyl-N-methyl-3-thiophenecarboxamide](/img/structure/B4657205.png)
![2-{[2-(2-methoxy-4-methylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4657213.png)
![5-[4-(allyloxy)benzylidene]-2-[4-(3-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4657218.png)
![N-(4-methylphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4657228.png)

![2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4657249.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)prolinamide](/img/structure/B4657252.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-5-(2,4-dichlorophenyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B4657262.png)
![methyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4657286.png)
![5-{4-[(4-chlorophenyl)thio]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4657292.png)
![N-[1-(1-azepanylcarbonyl)propyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B4657294.png)